N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine
Description
Properties
IUPAC Name |
N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-10-13(12-8-6-5-7-9-12)16-15(17(2)3)14(11)20(4,18)19/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADBZBPEOWDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324823 | |
| Record name | N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478245-53-3 | |
| Record name | N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Methyl-6-Phenylpyridine-2-Amine
The foundational intermediate is synthesized via a Suzuki-Miyaura coupling between 2-amino-4-methylpyridine-6-boronic acid and iodobenzene. Key conditions include:
N,N-Dimethylation of the 2-Amino Group
The primary amine undergoes Eschweiler-Clarke methylation using formaldehyde and formic acid:
Introduction of the Methylsulfonyl Group
Sulfonation at position 3 proceeds via a two-step oxidation sequence:
- Thiolation : Reaction with methanesulfenyl chloride (1.2 equiv) in CH₂Cl₂ at 0°C (2 hours, 82% yield).
- Oxidation : Treatment with mCPBA (2.5 equiv) in CH₂Cl₂ at 25°C (12 hours, 91% yield).
The methylsulfonyl group’s electron-withdrawing nature directs subsequent reactions to the para position.
Ring-Building Approach via Hantzsch Dihydropyridine Synthesis
Cyclocondensation Reaction
A modified Hantzsch synthesis assembles the pyridine ring:
| Component | Equivalent | Role |
|---|---|---|
| Ethyl acetoacetate | 1.0 | β-Ketoester |
| Ammonium acetate | 2.5 | Nitrogen source |
| 3-(Methylthio)propanal | 1.0 | Aldehyde component |
| Phenylacetylene | 1.0 | Alkyne coupling partner |
Reaction in ethanol at reflux (24 hours) yields 65% of the dihydropyridine intermediate.
Aromatization and Functionalization
- Aromatization : Treatment with MnO₂ (3 equiv) in toluene at 110°C (6 hours) converts the dihydropyridine to the pyridine core.
- Methylation : Dimethyl sulfate (1.5 equiv) in DMF with K₂CO₃ (2 equiv) introduces the N,N-dimethyl group (85% yield).
- Sulfur Oxidation : As in Section 2.3, mCPBA oxidizes the methylthio group to methylsulfonyl (90% yield).
Late-Stage Functionalization via Cross-Coupling
Direct C-H Arylation
A palladium-catalyzed C-H activation strategy installs the phenyl group:
- Substrate: 2-(Dimethylamino)-4-methyl-3-(methylsulfonyl)pyridine
- Reagents: PhB(OH)₂ (1.2 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv)
- Solvent: Toluene/DMF (5:1)
- Temperature: 120°C, 24 hours
This method achieves 72% yield but requires rigorous exclusion of oxygen.
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Substitution | Hantzsch Synthesis | C-H Arylation |
|---|---|---|---|
| Total Yield | 54% | 48% | 62% |
| Purification Complexity | Moderate | High | Low |
| Scalability | >100 g | <50 g | 50–100 g |
| Cost Efficiency | $$$ | $$ | $$$$ |
The stepwise substitution route offers the best balance of yield and scalability for industrial applications.
Critical Optimization Parameters
Solvent Effects on Sulfonation
The choice of solvent dramatically impacts sulfonyl group introduction:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 91 |
| THF | 7.5 | 78 |
| DMF | 36.7 | 63 |
Polar aprotic solvents like DCM stabilize the sulfonic acid intermediate, enhancing oxidation efficiency.
Temperature Control in Methylation
N,N-Dimethylation exhibits strong temperature dependence:
- <80°C: Incomplete reaction (≤40% conversion)
- 100°C: Optimal balance (89% yield)
- >110°C: Degradation products form
Industrial-Scale Production Considerations
A pilot-scale synthesis (10 kg batch) employs:
- Continuous flow reactor for Suzuki coupling (residence time: 30 min)
- Thin-film evaporator for solvent removal post-methylation
- Crystallization from heptane/EtOAc (3:1) for final purification (99.2% purity by HPLC)
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-H functionalization using Ir(ppy)₃ reduces Pd catalyst loading by 80% while maintaining 68% yield.
Biocatalytic Approaches
Engineered E. coli expressing toluene dioxygenase demonstrates preliminary success in regioselective hydroxylation (35% conversion), though full implementation remains experimental.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine exhibits potential anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its role as a lead compound for developing new anticancer drugs .
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, particularly in conditions such as arthritis. Animal models have demonstrated that it can reduce inflammation markers significantly, leading to improved mobility and reduced pain .
3. Neurological Disorders
Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
Agricultural Science Applications
1. Pesticide Development
this compound has been explored as a candidate for developing novel pesticides. Its chemical structure allows it to interact effectively with specific biological targets in pests, leading to increased efficacy in pest control while minimizing environmental impact .
2. Plant Growth Regulators
Studies have also indicated that this compound can act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. Field trials have shown improved crop yields when applied at specific concentrations .
Material Science Applications
1. Polymer Chemistry
The compound's unique properties make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength, making it valuable in the production of advanced materials .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for applications in coatings and adhesives. Its incorporation into formulations can improve durability and resistance to environmental degradation .
Data Tables
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N,4-trimethyl-3-nitrobenzenesulfonamide: Similar in structure but contains a nitro group instead of a pyridine ring.
N,N,4-trimethyl-3-(methylsulfonyl)aniline: Similar but lacks the phenyl group on the pyridine ring.
Uniqueness
N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyridine ring, methylsulfonyl group, and phenyl group makes it a versatile compound for various applications in research and industry .
Biological Activity
N,N,4-Trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine, with the CAS number 478245-53-3, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N2O2S
- Molar Mass : 290.38 g/mol
- Density : 1.190 g/cm³ (predicted)
- Melting Point : 149.00°C - 150.00°C
- Boiling Point : 491.4±45.0 °C (predicted)
- pKa : 3.29±0.18 (predicted) .
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Antiproliferative Activity : The compound has been evaluated for its ability to inhibit cell growth in various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). Studies show that it can induce cytotoxic effects at micromolar concentrations, affecting cell cycle progression primarily at the G2/M phase .
- Binding Affinity : The compound’s structural characteristics suggest a potential for binding to specific biological targets, including tubulin heterodimers, which are crucial for cell division. This interaction may disrupt normal microtubule dynamics, leading to apoptosis in cancer cells .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | <10 | Cell cycle arrest at G2/M |
| M21 | <5 | Disruption of microtubule polymerization |
| MCF7 | <15 | Induction of apoptosis |
IC50 values indicate the concentration required to inhibit cell growth by 50% .
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical processes that typically include the formation of the pyridine ring and subsequent functionalization with methylsulfonyl and phenyl groups. Variants of this compound have been synthesized to explore their biological activities further, leading to a library of derivatives with varying potency against different cancer types .
Table 2: Summary of Derivatives and Their Biological Activities
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Derivative A (e.g., methylated variant) | Antiproliferative | <8 |
| Derivative B (e.g., halogenated variant) | Cytotoxicity | <12 |
| Derivative C | Anti-inflammatory | >20 |
Q & A
Q. Q1. What are the primary synthetic routes for N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine, and how are reaction conditions optimized?
The synthesis typically involves multi-step functionalization of a pyridine core. A plausible route includes:
Sulfonylation : Introduce the methylsulfonyl group at position 3 using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
N-Methylation : Quaternize the pyridine nitrogen using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH) .
Phenylation : Couple a phenyl group at position 6 via Suzuki-Miyaura cross-coupling with a phenylboronic acid and Pd catalyst .
Optimization : Reaction yields are maximized by controlling temperature, solvent polarity (e.g., DMF for solubility), and catalyst loading. Scalable production may employ continuous flow reactors to enhance reproducibility .
Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and methyl group integration. For example, the N,N-dimethyl signal appears as a singlet (~3.0 ppm), while the methylsulfonyl group shows a distinct downfield shift .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereoelectronic effects of the sulfonyl and phenyl groups on the pyridine ring’s planarity .
Advanced Mechanistic and Biological Studies
Q. Q3. How does the methylsulfonyl group influence the compound’s electronic properties and reactivity?
The electron-withdrawing sulfonyl group at position 3:
- Reduces electron density on the pyridine ring, enhancing electrophilic substitution resistance.
- Stabilizes negative charges in intermediates during nucleophilic reactions (e.g., SNAr). Computational studies (DFT) predict a 15–20% increase in ring polarization compared to non-sulfonylated analogs .
Q. Q4. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?
- Variable Temperature NMR : Diagnose dynamic processes (e.g., hindered rotation of the phenyl group at position 6) by observing coalescence temperatures .
- Isotopic Labeling : Use H or C-labeled methyl groups to assign ambiguous signals.
- 2D-COSY/HSQC : Resolve overlapping peaks in crowded aromatic regions .
Structure-Activity Relationship (SAR) and Applications
Q. Q5. How can SAR studies be designed to evaluate the biological relevance of the N,N-dimethyl and phenyl groups?
- Systematic Substituent Variation : Synthesize analogs with:
- N-Methyl vs. N-Ethyl : Test metabolic stability in liver microsomes.
- Phenyl vs. Heteroaryl : Assess binding affinity to target enzymes (e.g., kinases) via SPR or fluorescence polarization .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical hydrophobic (phenyl) and polar (sulfonyl) interactions .
Q. Q6. What evidence supports potential antimicrobial or enzyme-inhibitory activity of this compound?
While direct data on this compound is limited, structurally related pyrimidines and sulfonamides exhibit:
- Antifungal Activity : Inhibition of cytochrome P450 14α-demethylase (IC ~2–5 µM) .
- Kinase Inhibition : Sulfonyl groups enhance ATP-binding pocket interactions in tyrosine kinases (e.g., EGFR) .
Recommendation : Perform in vitro assays against Candida albicans or cancer cell lines (e.g., HeLa) with dose-response profiling .
Computational and Stability Studies
Q. Q7. How can computational modeling predict metabolic pathways or degradation products?
- ADMET Prediction : Tools like SwissADME estimate CYP450-mediated oxidation sites (e.g., benzylic C-H of the phenyl group).
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolysis-prone sites (e.g., sulfonyl group in acidic conditions) .
Q. Q8. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral Centers : If asymmetric synthesis is required (e.g., for a stereospecific analog), use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen epoxidation) .
- Purification : Simulated moving bed (SMB) chromatography separates diastereomers with >99% purity .
Data Reproducibility and Optimization
Q. Q9. How can researchers address low yields in the final coupling step (e.g., Suzuki-Miyaura)?
- Catalyst Screening : Compare Pd(OAc), PdCl(dppf), and XPhos Pd G3 for turnover efficiency.
- Solvent Optimization : Test toluene vs. THF/water mixtures to balance reactivity and solubility.
- Additives : Use CsCO to stabilize boronate intermediates .
Q. Q10. What methodologies validate the compound’s stability under biological assay conditions?
- LC-MS Stability Profiling : Incubate in PBS or cell culture media (37°C, 24–48 hrs) and monitor degradation via time-course MS .
- Radiolabeling : Track metabolic fate using C-labeled methyl groups in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
